4-Cyano-2-ethoxyphenyl acetate
Overview
Description
4-Cyano-2-ethoxyphenyl acetate is an organic compound with the molecular formula C11H11NO3 and a molecular weight of 205.21 g/mol . It is a white crystalline solid that is soluble in organic solvents such as methanol and ethanol but insoluble in water . This compound is used in various fields of chemical synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyano-2-ethoxyphenyl acetate typically involves the esterification of 4-cyano-2-ethoxyphenol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions: 4-Cyano-2-ethoxyphenyl acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Substitution reactions often require strong bases or acids as catalysts.
Major Products:
Oxidation: 4-Cyano-2-ethoxybenzoic acid.
Reduction: 4-Amino-2-ethoxyphenyl acetate.
Substitution: Various substituted phenyl acetates depending on the substituent introduced.
Scientific Research Applications
4-Cyano-2-ethoxyphenyl acetate is utilized in several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and as a substrate in biochemical assays.
Medicine: Research into its potential therapeutic properties is ongoing, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 4-Cyano-2-ethoxyphenyl acetate involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the ethoxy group can undergo hydrolysis. These interactions can affect various biochemical pathways, making it a valuable compound in research .
Comparison with Similar Compounds
- Ethyl cyano (3,4-dimethoxyphenyl)acetate
- Ethyl cyano (2-nitrophenyl)acetate
- Ethyl (2-cyanoanilino)acetate
Comparison: 4-Cyano-2-ethoxyphenyl acetate is unique due to its specific functional groups, which confer distinct reactivity and solubility properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications in chemical synthesis and research .
Properties
IUPAC Name |
(4-cyano-2-ethoxyphenyl) acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-3-14-11-6-9(7-12)4-5-10(11)15-8(2)13/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIPMFYNRTPVVIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C#N)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80280388 | |
Record name | 4-cyano-2-ethoxyphenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80280388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5438-50-6 | |
Record name | NSC16694 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16694 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-cyano-2-ethoxyphenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80280388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5438-50-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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